molecular formula C22H16N2O3S B2598433 Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-54-2

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2598433
CAS No.: 476326-54-2
M. Wt: 388.44
InChI Key: AGTAPUWFJOXBTN-UHFFFAOYSA-N
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Description

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is known for its versatility and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(naphthalen-1-yl)thiazol-2-amine with methyl 4-isocyanatobenzoate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)16-11-9-15(10-12-16)20(25)24-22-23-19(13-28-22)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTAPUWFJOXBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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